2,3-二溴苯酚

描述

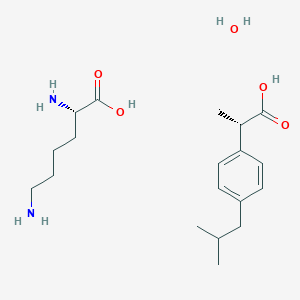

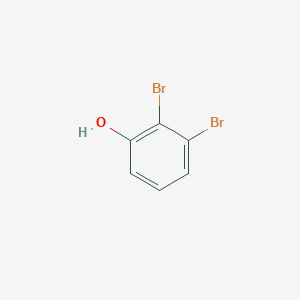

2,3-Dibromophenol is a brominated derivative of phenol that contains two bromine atoms attached to the benzene ring. It is related to various compounds that have been synthesized and characterized in the literature, often as intermediates or structural motifs in more complex molecules. The presence of bromine atoms on the aromatic ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis and material science.

Synthesis Analysis

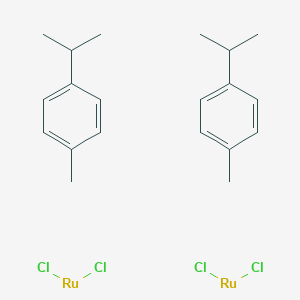

The synthesis of brominated phenols and related compounds has been explored through various methods. For instance, a novel and efficient synthesis of 2-aminophenols and related heterocycles has been achieved using Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity and regioselectivity . Additionally, the total synthesis of a complex natural product containing a 2,3-dibromophenol unit has been reported, starting from a brominated methoxyphenyl methanol precursor . These methods highlight the versatility of brominated phenols as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated phenols can be characterized by various spectroscopic techniques. For example, the synthesis and characterization of a dibromo methoxyphenol derivative have been performed using single-crystal X-ray diffraction, revealing important intra and intermolecular interactions such as hydrogen bonds and π-π stacking . These interactions are crucial for understanding the stability and reactivity of such compounds.

Chemical Reactions Analysis

Brominated phenols can undergo a variety of chemical reactions due to the presence of reactive bromine atoms and the phenolic hydroxyl group. For instance, the reaction of a dibrominated biphenolate with dimethyl sulfoxide has been shown to yield a complex inner salt with interesting conjugation between the oxygen and the phenyl ring . Such reactions can lead to diverse products with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the bromine substituents and the molecular structure. The synthesis of a dibromo methoxyphenol derivative has provided insights into its spectroscopic properties, including FT-IR, UV-Vis, and NMR spectra, as well as computational analyses such as Potential Energy Distribution and Fukui functions . These studies help in understanding the electronic structure and reactivity of the compound. Furthermore, the radical scavenging activities of a related dibromo methoxyphenol compound have been assessed, indicating its potential as an antioxidant .

科学研究应用

分离和表征

- 从海洋物种中分离:2,6-二溴苯酚,一种相关化合物,已从海洋半索动物 Balanoglossus biminiensis 中分离出来,表明其存在于海洋生物中 (Ashworth 和 Cormier,1967)。

抗菌活性

- 抗菌特性:一种二溴苯酚衍生物,2-(2′,4′-二溴苯氧基)-4,6-二溴苯酚,从海洋海绵 Dysidea granulosa 中分离出来,显示出有效的体外抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) (Shridhar 等,2009)。

环境影响和降解

- 在水净化中的作用:已经对使用还原氧化石墨烯 (rGO) 在水净化过程中不同二溴苯酚(包括 2,4-二溴苯酚)的氧化偶联反应进行了研究,突出了该化学物质的环境相互作用 (Xie 等,2019)。

- 光化学降解:光化学过程可以将 2,4-二溴苯酚转化为羟基化多溴联苯醚 (HO-PBDE),从而深入了解其环境降解途径 (Liu 等,2011)。

化学反应和行为

- 细菌中的甲基化:对各种细菌的细胞提取物对卤代苯酚和硫酚(包括 2,6-二溴苯酚)进行甲基化的研究,提供了对微生物与这些化合物相互作用的见解 (Neilson 等,1988)。

生长素样活性

- 植物生长调节:2,6-二溴苯酚已被确定为一种生长素样分子,表明其在植物生长和发育中的作用 (Spaepen 等,2009)。

脂质体相互作用

- 在脂质体中的定位:已经研究了二溴苯酚在脂质体中的定位,有助于了解它们在生物系统中的行为 (Varga 等,2007)。

二恶英和呋喃的形成

- 热解产物:2,4-二溴苯酚的热反应会导致多溴二苯并对二恶英/呋喃 (PBDD/F) 的形成,这对于了解环境影响和降解途径非常重要 (Na 等,2007)。

安全和危害

2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .

属性

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromophenol | |

CAS RN |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)